4-(2-Formylfuran-3-YL)benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Formylfuran-3-YL)benzoic acid typically involves the reaction of furan-2-carboxylic acid with 4-aminobenzoic acid . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon, under an inert atmosphere . The reaction proceeds through a series of steps, including the formation of an intermediate, which is subsequently oxidized to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production . This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Formylfuran-3-YL)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: 4-(2-Carboxyfuran-3-YL)benzoic acid.
Reduction: 4-(2-Hydroxymethylfuran-3-YL)benzoic acid.
Substitution: 4-(2-Bromofuran-3-YL)benzoic acid.
Scientific Research Applications
4-(2-Formylfuran-3-YL)benzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(2-Formylfuran-3-YL)benzoic acid involves its interaction with specific molecular targets and pathways . For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function . Additionally, the compound may interact with cellular signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Carboxyfuran-3-YL)benzoic acid
- 4-(2-Hydroxymethylfuran-3-YL)benzoic acid
- 4-(2-Bromofuran-3-YL)benzoic acid
Uniqueness
4-(2-Formylfuran-3-YL)benzoic acid is unique due to its specific structural features, such as the presence of both a formyl group and a benzoic acid moiety . This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(2-formylfuran-3-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-7-11-10(5-6-16-11)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRLLLWITZHGDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC=C2)C=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693001 | |
Record name | 4-(2-Formylfuran-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597565-49-6 | |
Record name | 4-(2-Formylfuran-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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